4-Bromo-2,5-dimethylphenyl octyl ether

Description

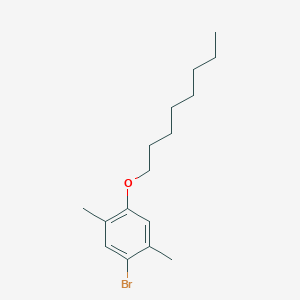

4-Bromo-2,5-dimethylphenyl octyl ether (CAS: Not explicitly provided) is an organobromine compound featuring a phenyl ring substituted with a bromine atom at the 4-position, methyl groups at the 2- and 5-positions, and an octyl ether chain (-O-C₈H₁₇) as the functional group.

Properties

Molecular Formula |

C16H25BrO |

|---|---|

Molecular Weight |

313.27 g/mol |

IUPAC Name |

1-bromo-2,5-dimethyl-4-octoxybenzene |

InChI |

InChI=1S/C16H25BrO/c1-4-5-6-7-8-9-10-18-16-12-13(2)15(17)11-14(16)3/h11-12H,4-10H2,1-3H3 |

InChI Key |

XLAQDWJWCWBBCD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC1=C(C=C(C(=C1)C)Br)C |

Canonical SMILES |

CCCCCCCCOC1=C(C=C(C(=C1)C)Br)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Aromatic Compounds

| Compound | Functional Group | Substituents | Key Properties |

|---|---|---|---|

| 4-Bromo-2,5-dimethylphenyl octyl ether | Ether (-O-C₈H₁₇) | 4-Br, 2,5-CH₃ | Hydrophobic, surfactant-like |

| N-(4-Bromo-2,5-dimethylphenyl)acetamide | Acetamide | 4-Br, 2,5-CH₃ | Moderate polarity, hydrolytically sensitive |

| N-(4-Bromo-2-methylphenyl)acetamide | Acetamide | 4-Br, 2-CH₃ | Higher solubility in alcohols |

Phenethylamines and Amphetamines

These compounds differ in their side chains (amphetamine vs. phenethylamine) and functional groups (methoxy vs. ether), leading to distinct biological activities. Analytical techniques like GC-MS with derivatization (e.g., pentafluoropropionyl derivatives) can differentiate such compounds by side-chain fragmentation patterns and ring substitution .

Comparison with Functional Analogs

Octyl Ether Surfactants

The octyl ether chain aligns the compound with non-ionic surfactants like octyl phenol polyglycol ether () and octyl tetraethylene glycol ether (C8E4) (). Key differences include:

- Polarity : C8E4’s polyglycol chain increases hydrophilicity, lowering the critical micelle concentration (CMC) compared to the target compound’s single ether linkage.

- Applications: C8E4 is used in detergents and emulsifiers, whereas the brominated aromatic core of this compound may favor niche roles in metal-organic synthesis or as a stabilizer in nanoparticle formulations .

Table 2: Functional Comparison with Ether-Based Compounds

| Compound | Key Feature | Application |

|---|---|---|

| This compound | Brominated aromatic + ether | Nanoparticle synthesis, surfactants |

| Octyl phenol polyglycol ether | Polyglycol chain | Paints, detergents |

| Octyl ether | Simple aliphatic ether | Solvent for nanomaterials |

Physicochemical and Analytical Differentiation

Physical Properties

- Phase : Likely liquid at room temperature (analogy to octyl ether in ), contrasting with solid analogs like hexadecylamine .

- Solubility: Expected to dissolve in non-polar solvents (e.g., hexane) due to the octyl chain, whereas acetamide analogs () show higher solubility in polar aprotic solvents.

Spectroscopic Identification

As with DOB and 2C-B (), GC-MS with chemical ionization (CI) and derivatization can differentiate the compound from analogs. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.